Azetidin-3-one Trifluoroacetate: A Comprehensive Technical Guide
Azetidin-3-one Trifluoroacetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidin-3-one trifluoroacetate is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The azetidine ring, a strained four-membered nitrogen-containing heterocycle, is a recognized pharmacophore present in numerous biologically active molecules. The trifluoroacetate salt form of azetidin-3-one suggests its potential utility as a stable intermediate in chemical synthesis, possibly enhancing its solubility and handling properties. This technical guide provides a detailed overview of the known chemical properties, a plausible synthetic route, and the current understanding of the biological potential of Azetidin-3-one trifluoroacetate.
Core Chemical Properties
While specific experimental data for Azetidin-3-one trifluoroacetate is not widely available in the public domain, its fundamental properties can be derived from its chemical structure and information available from chemical suppliers.
Table 1: Physicochemical Properties of Azetidin-3-one Trifluoroacetate
| Property | Value | Source |
| CAS Number | 2089255-86-5 | Chemical Supplier Catalogs |
| Molecular Formula | C₅H₆F₃NO₃ | Chemical Supplier Catalogs |
| Molecular Weight | 185.10 g/mol | Chemical Supplier Catalogs |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
A definitive, detailed experimental protocol for the synthesis of Azetidin-3-one trifluoroacetate is not readily found in published literature. However, a highly probable synthetic route involves the deprotection of a Boc-protected precursor, 1-Boc-azetidin-3-one, using trifluoroacetic acid (TFA). This method is a standard procedure in organic synthesis for the removal of the tert-butoxycarbonyl (Boc) protecting group from an amine.
Plausible Synthetic Pathway: Deprotection of 1-Boc-azetidin-3-one
The synthesis would proceed as a one-step deprotection reaction.
Caption: Plausible synthesis of Azetidin-3-one trifluoroacetate.
Experimental Protocol (Hypothetical):
Objective: To synthesize Azetidin-3-one trifluoroacetate via the deprotection of 1-Boc-azetidin-3-one.
Materials:
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1-Boc-azetidin-3-one
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM), anhydrous
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-azetidin-3-one in anhydrous dichloromethane.
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Deprotection: Cool the solution to 0 °C in an ice bath. To the stirred solution, add trifluoroacetic acid dropwise. The amount of TFA used typically ranges from an equimolar amount to a large excess, often as a 1:1 mixture with the solvent.
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Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
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Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
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Purification: The crude residue can be purified by precipitation. Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol) and add a non-polar solvent (e.g., diethyl ether) to induce precipitation of the trifluoroacetate salt. The resulting solid can be collected by filtration, washed with diethyl ether, and dried under vacuum.
Characterization: The final product should be characterized by spectroscopic methods to confirm its identity and purity.
Spectral Data (Predicted)
No experimental spectral data for Azetidin-3-one trifluoroacetate has been found in the reviewed literature. However, based on the known spectra of related compounds, the following characteristic signals can be anticipated:
¹H NMR:
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A singlet or multiplet in the region of 4.0-5.0 ppm corresponding to the methylene protons of the azetidine ring.
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A broad singlet corresponding to the protonated amine.
¹³C NMR:
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A signal for the carbonyl carbon of the azetidin-3-one ring.
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Signals for the methylene carbons of the azetidine ring.
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Signals corresponding to the trifluoroacetate counterion, which would appear as a quartet for the trifluoromethyl carbon and a signal for the carboxyl carbon.
Mass Spectrometry (MS):
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The mass spectrum would be expected to show the molecular ion peak for the free base, Azetidin-3-one (C₃H₅NO), at m/z = 71.04.
Infrared (IR) Spectroscopy:
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A strong absorption band characteristic of a ketone carbonyl group (C=O) around 1750 cm⁻¹.
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N-H stretching vibrations for the secondary ammonium salt.
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Strong absorption bands associated with the trifluoroacetate anion.
Reactivity and Stability
The chemical reactivity of Azetidin-3-one trifluoroacetate is dictated by the strained azetidine ring and the ketone functional group.
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Ring Strain: The four-membered azetidine ring is strained and susceptible to ring-opening reactions under certain conditions, such as in the presence of strong nucleophiles or under harsh acidic or basic conditions.
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Ketone Reactivity: The ketone group can undergo typical carbonyl reactions, such as reduction to the corresponding alcohol (azetidin-3-ol) or reductive amination.
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Stability: The trifluoroacetate salt is expected to be a stable, crystalline solid, which is often easier to handle and store than the corresponding free base. However, like many amine salts, it may be hygroscopic. The stability of the azetidine ring itself can be compromised under strongly acidic conditions, which could lead to ring-opening.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or the involvement in any signaling pathways of Azetidin-3-one trifluoroacetate.
However, the broader class of azetidinone-containing molecules has been extensively studied and is known to exhibit a wide range of pharmacological activities.[1] Azetidin-3-one itself, as a structural motif, is of interest to medicinal chemists for the synthesis of novel therapeutic agents. Azetidine-containing compounds have been explored for their potential as antibacterial, antiviral, and anticancer agents, among others.[2][3]
It is also important to note that the trifluoroacetate (TFA) counterion itself is not biologically inert. Recent studies have shown that TFA can have biological effects, including the reduction of plasma cholesterol and triglyceride levels in animal models. This is an important consideration when evaluating the biological activity of any compound isolated as a TFA salt.
Due to the lack of specific biological data for Azetidin-3-one trifluoroacetate, no signaling pathway diagrams can be generated at this time.
Conclusion
Azetidin-3-one trifluoroacetate is a chemical entity with potential applications in synthetic and medicinal chemistry. While its fundamental chemical identity is established, a comprehensive profile of its physicochemical properties, detailed and validated synthetic protocols, and its biological activity remains to be fully elucidated. The likely synthetic route via deprotection of a Boc-protected precursor provides a clear path for its preparation. Future research into this compound would benefit from a full characterization of its properties and an exploration of its biological potential, taking into account the known activities of the azetidinone scaffold and the trifluoroacetate counterion. This would enable a more complete understanding of its utility for researchers, scientists, and drug development professionals.
